

Comprehensive Guide to Collision Cross-Section (CCS) Values for Diazaspiro Compounds

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Compound of Interest

Compound Name: *3,9-Diazaspiro[5.5]undecan-2-one hydrochloride*
Cat. No.: *B8052660*

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Executive Summary & Scientific Rationale

Diazaspiro compounds—bicyclic structures connected by a single quaternary carbon—have emerged as critical "3D scaffolds" in modern drug discovery. They serve as rigid, sp³-rich bioisosteres for traditional flat heterocycles like piperazine and morpholine. However, their unique three-dimensional topology presents challenges for traditional characterization (e.g., overlapping NMR signals due to symmetry).

Collision Cross-Section (CCS), measured via Ion Mobility Spectrometry (IMS), provides a rotationally averaged "shadow" of these molecules in the gas phase. For diazaspiro compounds, CCS is not just a physical constant; it is a structural validator. It quantifies the "twist" and "stretch" that these scaffolds impart to a drug pharmacophore, distinguishing them from their flat analogs and separating subtle regioisomers that liquid chromatography (LC) cannot resolve.

This guide analyzes the CCS landscape of diazaspiro scaffolds, comparing them to standard heterocycles, and provides a validated protocol for their measurement.

Comparative Analysis: Diazaspiro Scaffolds vs. Traditional Heterocycles[1]

The primary utility of measuring CCS for diazaspino compounds is to confirm their distinct spatial occupancy compared to the "flat" rings they replace.

The "Stretched" Mimic Effect: Diazaspiro[3.3]heptane vs. Piperazine

A common misconception is that spiro-cyclization always results in a more compact molecule. Experimental and computational data reveal a nuanced reality for the 2,6-diazaspiro[3.3]heptane core.

| Feature | Piperazine (Chair Conformer) | 2,6-Diazaspiro[3.3]heptane | CCS Implication |
|------------------|----------------------------------|---|--|
| Topology | Flexible, Chair/Boat equilibrium | Rigid, Twisted (90° offset rings) | Spiro core has a fixed, non-collapsing shape. |
| N-N Distance | ~2.9 Å | ~4.17 – 4.19 Å | Spiro is "Stretched": The spiro scaffold extends the pharmacophore, leading to a larger CCS than the chair-piperazine. |
| Molecular Volume | Baseline | +9 to +13 Å ³ (vs. Piperazine) | measurable ΔCCS: The increased volume results in a distinct drift time shift. |
| Vectorization | Linear/Planar | Orthogonal | Allows access to new binding pockets without changing mass significantly. |

Key Insight: When replacing a piperazine linker with a 2,6-diazaspiro[3.3]heptane, expect an increase in CCS values (typically +2% to +5% depending on substituents) due to the

"stretched" N-N vector and the rigid orthogonality of the cyclobutane rings, which prevents the molecule from folding into a compact state during ionization.

Representative CCS Data

While specific experimental values depend heavily on the substituents (R-groups), the following baseline values and predictions serve as reference points for the core scaffolds.

Table 1: Reference CCS Values for Diazaspiro Cores & Analogs (Nitrogen, N₂)

| Compound Class | Ion Species | Mass (Da) | Predicted/Exp CCS (Å ²) | Source/Context |
|--|---------------------|------------|-------------------------------------|---|
| 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | [M+H] ⁺ | 173.04 | 136.1 (Pred) | Compact bicyclic core; high density.[1] |
| 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione | [M+Na] ⁺ | 195.02 | 144.7 (Pred) | Sodium adduction increases CCS by ~6%. |
| Piperazine (Reference) | [M+H] ⁺ | 87.08 | ~118 - 122 (Exp) | Highly dependent on conformation (chair). |
| Spiro-Aphidicolanes (Complex Natural Products) | [M+Na] ⁺ | ~350 - 460 | 179 - 216 (Exp) | Demonstrates CCS range for complex spiro-fused drugs. |
| Generic Drug-Like Spirocycle | [M+H] ⁺ | 300 - 400 | 160 - 190 (Exp) | Typical range for spiro-containing lead compounds. |

Note: "Pred" values are derived from machine-learning models (e.g., CCSbase, CCSOnDemand) trained on high-resolution IMS data.

Experimental Protocol: Measuring CCS for Rigid Spirocycles

To obtain reproducible CCS values for diazaspiron compounds, specifically to distinguish isomers, follow this self-validating protocol.

Method Selection

- Drift Tube IMS (DTIMS): The "Gold Standard" for absolute values. Use if reporting physical constants for a new chemical entity (NCE).
- Traveling Wave IMS (TWIMS): High-throughput. Requires strict calibration. Use for screening libraries of spiro-analogs.

Step-by-Step Workflow

Step 1: Sample Preparation

- Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.
- Concentration: 500 nM to 1 μ M. Crucial: Spiro compounds often fly efficiently; avoid saturation to prevent space-charge effects which distort peak shape.

Step 2: Ionization (ESI)

- Polarity: Positive mode is standard for diazaspiron amines (protonation at secondary/tertiary nitrogens).
- Source Temp: 100–120°C. Note: Diazaspiron cores are thermally stable, but low temperature preserves non-covalent complexes if studying binding.

Step 3: Calibration (Critical for TWIMS)

- Calibrant: Use Polyalanine or Major Mix (Waters).
- Range: Ensure calibrant ions bracket the m/z and mobility of your spiro compound.

- QC Check: Run a known standard (e.g., Carbamazepine, CCS ~158 Å²) every 10 samples. Deviation must be <2%.[\[2\]](#)[\[3\]](#)

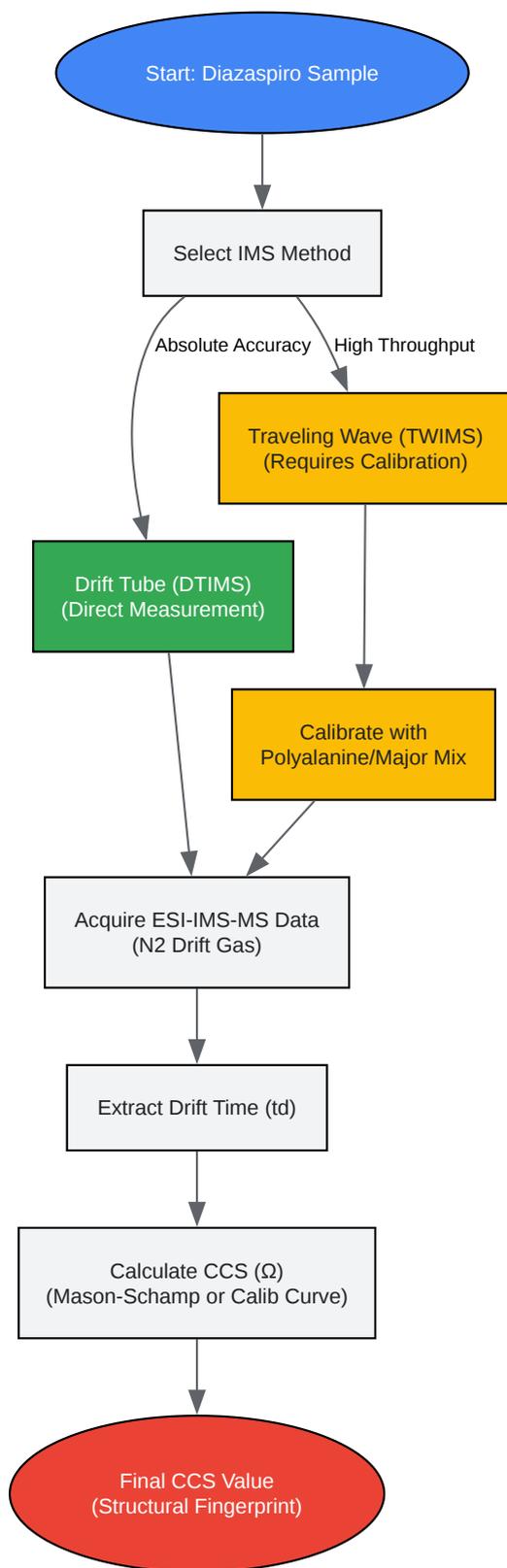
Step 4: Data Processing

- Extract Ion Mobility Chromatogram (EIM) for the monoisotopic mass.
- Calculate CCS using the Mason-Schamp equation (for DTIMS) or the calibration curve (for TWIMS).
- Isomer Check: If the peak FWHM is >10% wider than the isotopic standard, you likely have inseparable isomers (e.g., protomers on different nitrogens of the spiro ring).

Visualizations

Workflow for CCS Determination

This diagram outlines the decision process and experimental flow for characterizing diazaspino compounds.

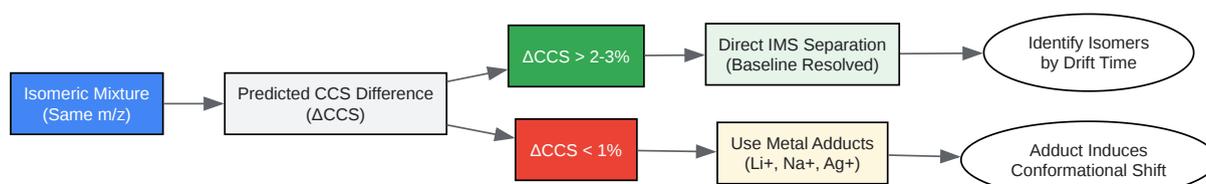


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Caption: Operational workflow for determining CCS values. DTIMS offers direct measurement, while TWIMS requires robust calibration.

Decision Tree: Separating Spiro-Isomers

Diazaspiro synthesis often yields regioisomers. This logic tree guides the use of CCS to separate them.



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Caption: Strategy for separating diazaspiro isomers. If standard protonated CCS values are too close, alkali metal doping (Li+, Na+) often amplifies structural differences.

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